molecular formula C8H13N3O2S B13954719 N,N,4,6-tetramethylpyrimidine-2-sulfonamide

N,N,4,6-tetramethylpyrimidine-2-sulfonamide

Cat. No.: B13954719
M. Wt: 215.28 g/mol
InChI Key: YDNLUICHURKBKO-UHFFFAOYSA-N
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Description

N,N,4,6-tetramethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound features a pyrimidine ring substituted with four methyl groups and a sulfonamide functional group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N,4,6-tetramethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4,6-tetramethylpyrimidine-2-sulfonamide stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N,N,4,6-tetramethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6-5-7(2)10-8(9-6)14(12,13)11(3)4/h5H,1-4H3

InChI Key

YDNLUICHURKBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)N(C)C)C

Origin of Product

United States

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